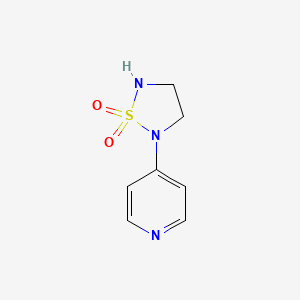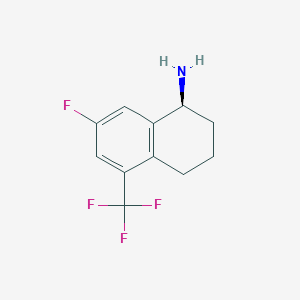
3-((Tert-butoxycarbonyl)amino)-3-(2,5-dimethylphenyl)propanoicacidhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((Tert-butoxycarbonyl)amino)-3-(2,5-dimethylphenyl)propanoicacidhcl” is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2,5-dimethylphenyl group attached to a propanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((Tert-butoxycarbonyl)amino)-3-(2,5-dimethylphenyl)propanoicacidhcl” typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: The protected amino group is then reacted with 2,5-dimethylbenzaldehyde in a condensation reaction to form the corresponding imine.
Reduction and hydrolysis: The imine is reduced to the amine using a reducing agent like sodium borohydride, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the Boc group can be achieved using strong acids like trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deprotected amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The Boc group is commonly used to protect amino groups during multi-step synthesis.
Biology
Peptide Synthesis: Used in the synthesis of peptides and proteins by protecting the amino group.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action for this compound would depend on its specific application. In general, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The 2,5-dimethylphenyl group can provide steric hindrance and electronic effects that influence the reactivity of the compound.
類似化合物との比較
Similar Compounds
- 3-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid
- 3-((Tert-butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid
Uniqueness
The presence of the 2,5-dimethylphenyl group in “3-((Tert-butoxycarbonyl)amino)-3-(2,5-dimethylphenyl)propanoicacidhcl” provides unique steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
3-(2,5-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-11(2)12(8-10)13(9-14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
InChIキー |
UMPJYBVBQCUYQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(CC(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B13054405.png)
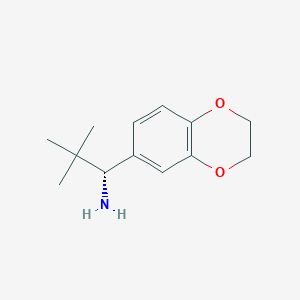
![(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13054409.png)
![1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea](/img/structure/B13054413.png)
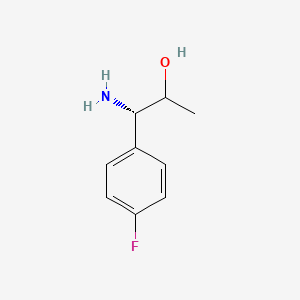
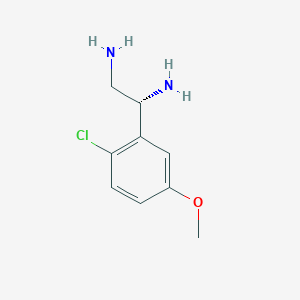

![(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054437.png)
![(Z)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminocyclopropanecarboxylate](/img/structure/B13054446.png)

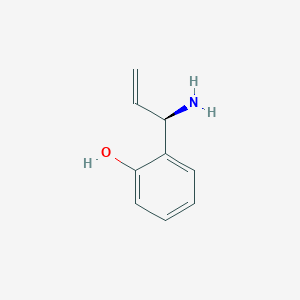
![(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B13054479.png)
